N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide
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Overview
Description
Synthesis and Characterization
The synthesis of N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide involves the preparation of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, where the aryl substituents include 2-chlorophenyl among others. These compounds are characterized using elemental analyses, IR spectroscopy, and 1H-NMR spectroscopy. One of the derivatives, N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide, provides insights into the crystal structure of similar compounds, crystallizing in the triclinic space group with a chair conformation of the cyclohexane ring and an intramolecular hydrogen bond forming a pseudo-six-membered ring .
Molecular Structure Analysis
The molecular structure of related compounds has been extensively studied through single-crystal X-ray diffraction. For instance, the crystal structure of N-(2,6-dichlorophenyl)-4-(naphthalen-2-yl)-1,3-thiazol-2-amine, a compound with a similar naphthalene and thiazole framework, was solved, revealing a triclinic system with space group P-1. This study, along with Hirshfeld surface analysis, provides a detailed understanding of the intermolecular contacts and electrostatic potential distribution within the crystal structure .
Chemical Reactions Analysis
The reactivity of naphtho[2,3-c][1,2,5]thiadiazole, a core structure related to the compound of interest, has been investigated through nitration studies. The nitration process yields a 5-nitro derivative, and subsequent chlorination leads to an unstable addition product that, upon recrystallization, forms 4-chloro-8-nitronaphtho[2,3-c][1,2,5]thiadiazole. This behavior suggests that the thiadiazole moiety reacts similarly to a 2-substituted naphthalene .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are often elucidated through various spectrometric techniques, including FT-IR, 1H NMR, and mass spectrometry. For example, the synthesis of ethyl-7-methyl-3-(naphthalen-2-yl)-5-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives involves a one-pot reaction, and the resulting compounds are characterized by their spectral features. These studies provide insights into the antibacterial and antifungal activities of the compounds, which are important physical and chemical properties .
Case Studies and Biological Activity
Several case studies highlight the biological activities of compounds with a similar naphthalene and thiadiazole framework. For instance, thiazole-5-carboxamides with aminoalkyl side chains exhibit antitumor and DNA photocleaving activities, with one compound showing significant cytotoxicity against A549 and P388 cell lines . Additionally, β-naphthalene incorporated thiazole-5-carboxamides have been screened for anticonvulsant activity against seizure models, with some compounds showing promising activity . These case studies demonstrate the potential therapeutic applications of these compounds.
Scientific Research Applications
Molecular Interactions and Antagonistic Activity
Studies have analyzed the molecular interactions of structurally related compounds, focusing on their antagonist activities towards specific receptors. For instance, research on molecular interactions of an antagonist with the CB1 cannabinoid receptor highlighted the compound's binding interaction and proposed mechanisms for its activity based on conformational analyses and 3D-quantitative structure-activity relationship (QSAR) models (Shim et al., 2002).
Dyeing Performance and Characterization
Another area of research involves the synthesis and characterization of thiadiazole derivatives for dyeing applications. A study synthesized derivatives by reacting 2-amino-5-methyl-1,3,4-thiadiazole with chloroaecetylchloride and assessed their dyeing performance on nylon fabric, showcasing the chemical versatility and potential industrial applications of such compounds (Malik et al., 2018).
Antitumor and DNA Photocleavage Activities
Research on thiazo- or thiadiazo-naphthalene carboxamides has explored their antitumor and DNA photocleaving abilities. Compounds with aminoalkyl side chains exhibited significant antitumor and DNA photocleaving activities, suggesting their potential in developing new therapeutic agents (Li et al., 2005).
Safety And Hazards
The safety and hazards associated with “N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide” are not explicitly mentioned in the literature.
Future Directions
Given the lack of information about “N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide”, future research could focus on elucidating its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety profile. This could potentially uncover new applications for this compound in various fields.
Please note that the information provided is based on the available literature and may not be fully comprehensive or accurate. For more detailed information, further research or consultation with a chemistry professional is recommended.
properties
IUPAC Name |
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClN3OS/c20-16-11-4-3-9-15(16)18-22-23-19(25-18)21-17(24)14-10-5-7-12-6-1-2-8-13(12)14/h1-11H,(H,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNMLGGNVWFAOIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=NN=C(S3)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide |
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